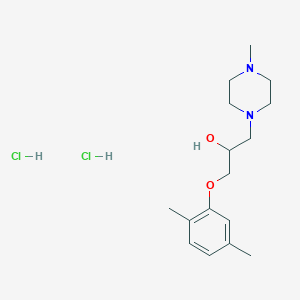
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that belongs to the class of beta-blockers. It is commonly referred to as DR-3355 and is used in scientific research for its pharmacological properties.
Mecanismo De Acción
DR-3355 works by selectively blocking beta-1 adrenergic receptors. Beta-1 adrenergic receptors are located in the heart and are responsible for increasing heart rate and contractility. By blocking these receptors, DR-3355 reduces heart rate and contractility, leading to a decrease in cardiac output. This results in a decrease in blood pressure and a decrease in the workload of the heart.
Biochemical and Physiological Effects:
DR-3355 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate, contractility, and cardiac output. It also decreases blood pressure and reduces the workload of the heart. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DR-3355 has several advantages for lab experiments. It is a selective beta-blocker that can be used to study the effects of blocking beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to study the mechanisms of cardiac arrhythmias. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to study the mechanisms of inflammatory diseases.
One limitation of DR-3355 is that it is a beta-blocker and can have side effects related to blocking beta-1 adrenergic receptors. It can cause bradycardia, hypotension, and heart failure in some patients. Additionally, DR-3355 may not be effective in patients with certain types of cardiac arrhythmias.
Direcciones Futuras
There are several future directions for research on DR-3355. One area of research is the development of new beta-blockers that are more selective for beta-1 adrenergic receptors. Another area of research is the development of new drugs that target the inflammatory pathways that are affected by DR-3355. Additionally, research on the mechanisms of cardiac arrhythmias and the effects of beta-blockers on these mechanisms is an important area of future research.
Métodos De Síntesis
DR-3355 can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylphenol with epichlorohydrin to form 1-(2,5-dimethylphenoxy)-2,3-epoxypropane. The second step involves the reaction of 1-(2,5-dimethylphenoxy)-2,3-epoxypropane with 4-methylpiperazine to form 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol. The final step involves the reaction of 1-(2,5-dimethylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol with hydrochloric acid to form DR-3355 dihydrochloride.
Aplicaciones Científicas De Investigación
DR-3355 is used in scientific research for its pharmacological properties. It is a beta-blocker that selectively blocks beta-1 adrenergic receptors. It has been shown to have anti-arrhythmic effects and can be used to treat cardiac arrhythmias. DR-3355 has also been shown to have anti-hypertensive effects and can be used to treat hypertension. Additionally, DR-3355 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-13-4-5-14(2)16(10-13)20-12-15(19)11-18-8-6-17(3)7-9-18;;/h4-5,10,15,19H,6-9,11-12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJOPRJVTMKTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

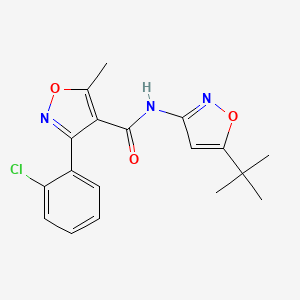
![1-[(4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4959935.png)
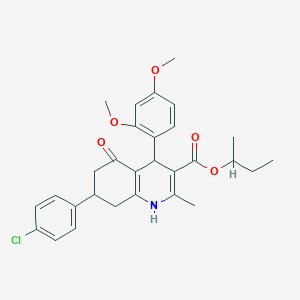
![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)
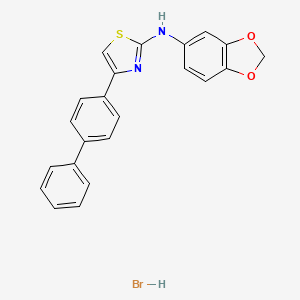
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4959968.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)

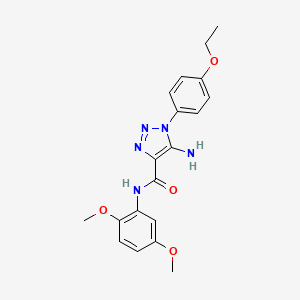
![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)